REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][CH2:4][C:5]([O:7][CH2:8]C(C)C)=[O:6].[OH-].[Na+]>CO>[O:1]=[C:2]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)OCC(C)C)CCCCCC
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 25° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
by distilling off methanol in vacuo
|
Type
|
ADDITION
|
Details
|
Subsequently, thereto were added 2 L of water and 1 L of toluene
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to separate the water phase
|
Type
|
ADDITION
|
Details
|
To the water phase were added 175 g of concentrated hydrochloric acid and 1.8 L of toluene
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to separate the organic phase
|
Type
|
DISTILLATION
|
Details
|
Toluene in the organic phase was distilled off in vacuo and 1 L of toluene and 47.5 mL of concentrated sulfuric acid
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C
|
Type
|
STIRRING
|
Details
|
by stirring for 10 minutes at 25° C
|
Duration
|
10 min
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled off in vacuo
|
Type
|
ADDITION
|
Details
|
3 L of water and 1.8 L of toluene were added
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 10 minutes at room temperature
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to separate the organic phase
|
Type
|
DISTILLATION
|
Details
|
Toluene in the organic phase was distilled off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |